molecular formula C13H10N2O2S B1348593 (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid CAS No. 68347-91-1

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid

Cat. No.: B1348593
CAS No.: 68347-91-1
M. Wt: 258.3 g/mol
InChI Key: ZBDXJNSQBIUHPE-UHFFFAOYSA-N
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Description

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a phenyl group at the 6-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiazole with phenacyl bromide to form the imidazo[2,1-b][1,3]thiazole ring system, followed by the introduction of the acetic acid group through a carboxylation reaction. The reaction conditions often require the use of a base such as potassium carbonate and a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry

In organic synthesis, (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid serves as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them valuable in the development of new medications.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into these materials can enhance their properties, such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.

    Phenylimidazole derivatives: These compounds have a similar phenyl-imidazole core but lack the thiazole ring.

    Acetic acid derivatives: Compounds with an acetic acid moiety attached to various heterocyclic systems.

Uniqueness

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole core with a phenyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12(17)6-10-8-18-13-14-11(7-15(10)13)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXJNSQBIUHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350050
Record name (6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68347-91-1
Record name 6-Phenylimidazo[2,1-b]thiazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68347-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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